H-LYS-PNA 2HBR

描述

H-Lysine p-nitroanilide dihydrobromide is a fluorescent peptide that is commonly used to identify the presence of aminopeptidase in plants and animals. This compound is known for its high degree of fluorescence, which makes it detectable by high performance liquid chromatography (HPLC) .

科学研究应用

H-Lysine p-nitroanilide dihydrobromide is widely used in scientific research for the detection and quantification of aminopeptidase activity in various biological samples. It is used in studies involving enzymatic protein hydrolysis, where it helps in understanding the synergistic effects of various peptidases . The compound is also used in the development of fluorescent assays for the continuous monitoring of enzyme activity .

作用机制

Target of Action

H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .

Mode of Action

The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves protein degradation . Aminopeptidases, the targets of this compound, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .

Pharmacokinetics

Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes

Result of Action

The primary result of this compound’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between this compound and aminopeptidases.

生化分析

Biochemical Properties

L-Lysine p-nitroanilide dihydrobromide plays a crucial role in biochemical reactions. It is known to interact with enzymes such as aminopeptidase . The nature of these interactions involves the compound serving as a substrate for the enzyme, facilitating the study of enzyme kinetics and specificity .

Cellular Effects

The effects of L-Lysine p-nitroanilide dihydrobromide on cellular processes are primarily related to its role as a substrate for various enzymes. By participating in these enzymatic reactions, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Lysine p-nitroanilide dihydrobromide exerts its effects through its interactions with enzymes. As a substrate, it can bind to the active site of the enzyme, facilitating the enzyme’s catalytic action. This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Lysine p-nitroanilide dihydrobromide can change over time. For instance, its enzymatic activity can vary depending on the conditions of the experiment. It is stored at a temperature between 2-8°C for maintaining its stability .

Metabolic Pathways

L-Lysine p-nitroanilide dihydrobromide is involved in metabolic pathways related to the activity of aminopeptidases . It serves as a substrate for these enzymes, and its processing can influence metabolic flux or metabolite levels.

准备方法

The preparation of H-Lysine p-nitroanilide dihydrobromide involves the hydrolysis of ester bonds of p-nitroaniline using ammonium bicarbonate. This method has been optimized to allow for the detection of low levels of aminopeptidase in plant tissues . The synthetic route typically involves the use of solid-phase synthesis techniques, which are commonly employed in peptide synthesis .

化学反应分析

H-Lysine p-nitroanilide dihydrobromide undergoes various chemical reactions, including hydrolysis and enzymatic reactions. The compound is hydrolyzed by ammonium bicarbonate to produce a highly fluorescent product that can be detected by HPLC . It is also a substrate for aminopeptidases, which catalyze the cleavage of the peptide bond, releasing p-nitroaniline .

相似化合物的比较

H-Lysine p-nitroanilide dihydrobromide is similar to other fluorescent peptides used for the detection of aminopeptidase activity, such as H-Arginine p-nitroanilide and H-Alanine p-nitroanilide . H-Lysine p-nitroanilide dihydrobromide is unique due to its high degree of fluorescence and its ability to be detected by HPLC . This makes it a valuable tool in enzymatic studies and fluorescent assays.

生物活性

H-Lys-pNA·2HBr (H-Lysine-para-nitroanilide) is a synthetic peptide substrate primarily utilized in biochemical assays to study the activity of aminopeptidases. Its biological activity is significant in various fields, including enzymology, pharmacology, and plant biology. This article provides a detailed examination of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

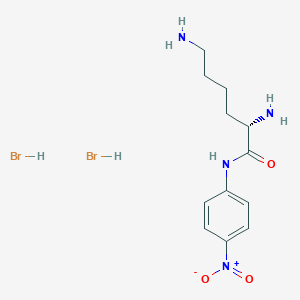

H-Lys-pNA·2HBr is characterized by its fluorescent properties, which make it an effective substrate for detecting aminopeptidase activity. The compound consists of a lysine residue linked to a para-nitroanilide moiety, which is responsible for its chromogenic and fluorogenic characteristics. The molecular weight of H-Lys-pNA·2HBr is approximately 857.7 g/mol.

The primary mechanism of action for H-Lys-pNA·2HBr involves its hydrolysis by aminopeptidases, which cleave the peptide bond adjacent to the N-terminus. This reaction releases para-nitroaniline (pNA), a chromogenic product that can be quantitatively measured. The rate of pNA release correlates with the enzymatic activity of aminopeptidases and can be monitored using spectrophotometric methods.

Enzymatic Activity

Research has demonstrated that H-Lys-pNA·2HBr serves as an effective substrate for various aminopeptidases derived from both animal and plant sources. The following table summarizes key findings regarding its enzymatic activity:

| Enzyme Source | Enzyme Type | Specific Activity (µkat/mg) | Optimal pH | Temperature (°C) |

|---|---|---|---|---|

| Lactobacillus helveticus | Aminopeptidase | 800 | 6.5 | 37 |

| Human Serum | Aminopeptidase N | 1000 | 7.4 | 37 |

| Plant Extracts | Aminopeptidase | Variable | 6.0-7.0 | 25-37 |

These results indicate that H-Lys-pNA·2HBr is versatile across different biological systems, highlighting its utility in enzymatic assays.

Case Studies

-

Aminopeptidase Activity in Lactobacillus helveticus :

A study characterized the recombinant exopeptidases PepX and PepN from Lactobacillus helveticus, demonstrating that H-Lys-pNA·2HBr exhibited robust hydrolytic activity, significantly enhancing our understanding of protein hydrolysis in dairy fermentation processes . -

Human Complement Proteins :

Another investigation utilized H-Lys-pNA·2HBr to map active sites on human complement proteins D, C2, and B. The study provided insights into the enzymatic mechanisms involved in immune responses, showcasing the compound's relevance in immunological research . -

Detection of Aminopeptidases in Plant Extracts :

Research involving various plant extracts has shown that H-Lys-pNA·2HBr can effectively identify aminopeptidase activity, contributing to studies on plant metabolism and development .

Applications

The biological activity of H-Lys-pNA·2HBr extends beyond basic research; it has practical applications in:

- Clinical Diagnostics : Measuring aminopeptidase levels in serum can aid in diagnosing various diseases.

- Food Industry : Monitoring enzymatic activities during fermentation processes.

- Biotechnology : Developing enzyme inhibitors for therapeutic purposes.

属性

IUPAC Name |

2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCOCPRBXZLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960872 | |

| Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-96-4 | |

| Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。